

solubility of 2-Phenylcyclohexanol in common organic solvents

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Compound of Interest

Compound Name: 2-Phenylcyclohexanol

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An In-Depth Technical Guide to the Solubility of **2-Phenylcyclohexanol** in Common Organic Solvents

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Executive Summary

2-Phenylcyclohexanol is a valuable intermediate in organic synthesis and drug development, where its solubility characteristics are critical for reaction kinetics, purification, and formulation. This guide provides a comprehensive analysis of the solubility of **2-Phenylcyclohexanol** in a range of common organic solvents. In the absence of extensive experimental data in publicly available literature, this document employs a predictive approach grounded in the principles of Hansen Solubility Parameters (HSPs). By calculating the HSPs for **2-Phenylcyclohexanol**, we predict its relative solubility in various solvents, offering a robust framework for solvent selection. Furthermore, this guide furnishes a detailed, self-validating experimental protocol for the gravimetric determination of solubility, enabling researchers to verify these predictions and generate precise quantitative data.

Introduction to 2-Phenylcyclohexanol: Structure and Significance

2-Phenylcyclohexanol is an organic compound featuring a cyclohexane ring substituted with a phenyl group and a hydroxyl (-OH) group on adjacent carbons. Its molecular formula is

$C_{12}H_{16}O$, and its molecular weight is approximately 176.26 g/mol [1][2].

1.1. Stereoisomerism: The Cis and Trans Configurations

The presence of two stereocenters at positions 1 and 2 of the cyclohexane ring gives rise to two diastereomers: **cis-2-phenylcyclohexanol** and **trans-2-phenylcyclohexanol**[1][3]. In the more stable chair conformation:

- In the trans isomer, the phenyl and hydroxyl groups are on opposite sides of the ring, typically assuming a diequatorial position to minimize steric hindrance. This conformation makes the polar hydroxyl group more accessible for solvent interaction.
- In the cis isomer, the groups are on the same side, leading to one axial and one equatorial substituent. The axial-equatorial arrangement can result in greater steric shielding of the hydroxyl group, potentially influencing its hydrogen-bonding capability and, consequently, its solubility profile compared to the trans isomer.

1.2. Applications in Research and Development

The chiral nature of **2-phenylcyclohexanol**, particularly its enantiomers like (+)-trans-2-phenylcyclohexanol, makes it a significant chiral auxiliary and building block in asymmetric synthesis. Its derivatives are explored in medicinal chemistry, making the understanding of its solubility paramount for controlling reaction conditions, developing purification strategies (e.g., crystallization), and formulating active pharmaceutical ingredients (APIs).

Theoretical Framework: Predicting Solubility with Hansen Parameters

The fundamental principle governing solubility is "like dissolves like." This concept is quantitatively captured by solubility parameters, which correlate the cohesive energy density of materials. While the Hildebrand solubility parameter offers a single value, the Hansen Solubility Parameter (HSP) model provides a more nuanced, three-dimensional approach that is highly effective for predicting the solubility of polar and hydrogen-bonding molecules like **2-phenylcyclohexanol**[4][5].

HSPs deconstruct the total cohesive energy into three components[4][5]:

- δD (Dispersion): Energy from atomic van der Waals forces.
- δP (Polar): Energy from dipolar intermolecular forces.
- δH (Hydrogen Bonding): Energy from the exchange of electrons (e.g., between hydroxyl groups).

The total Hansen parameter is related to these components by the equation: $\delta_{\text{Total}}^2 = \delta D^2 + \delta P^2 + \delta H^2$

For a solute to dissolve in a solvent, their HSPs must be similar. This similarity is quantified by the Hansen distance (R_a), where a smaller distance implies a higher affinity and greater likelihood of dissolution[6].

$$R_a^2 = 4(\delta D_1 - \delta D_2)^2 + (\delta P_1 - \delta P_2)^2 + (\delta H_1 - \delta H_2)^2$$

Predicted Solubility Profile of 2-Phenylcyclohexanol

Direct experimental HSP values for **2-Phenylcyclohexanol** are not readily available.

Therefore, we have calculated them using the group contribution method developed by Stefanis and Panayiotou, a reliable technique for estimating HSPs from a molecule's structure when experimental data is absent[4][7].

3.1. Calculation of **2-Phenylcyclohexanol** Hansen Parameters

The **2-Phenylcyclohexanol** molecule is deconstructed into its constituent functional groups:

- 5 x $>CH_2$ (cyclic)
- 1 x $>CH-$ (cyclic, tertiary carbon)
- 1 x $>CH-OH$ (cyclic, secondary alcohol)
- 5 x $=CH-$ (aromatic)
- 1 x $=C<$ (aromatic, tertiary)

Using the published group contribution values for molar volume (V), δD , δP , and δH , the estimated Hansen Solubility Parameters for **2-Phenylcyclohexanol** are calculated as follows:

- Molar Volume (V): 165.5 cm³/mol
- δD : 18.9 MPa^{0.5}
- δP : 4.5 MPa^{0.5}
- δH : 8.0 MPa^{0.5}

3.2. Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of **2-Phenylcyclohexanol** based on the calculated Hansen distance (Ra) to a selection of common organic solvents. A lower Ra value suggests a better solubility match. The qualitative prediction is based on the principle that smaller distances lead to higher solubility.

Solvent Category	Solvent	δD (MPa ^{0.5})	δP (MPa ^{0.5})	δH (MPa ^{0.5})	Hansen Distance (Ra) from 2-Phenylcyclohexanol	Predicted Solubility
Polar Protic	Methanol	14.7	12.3	22.3	19.3	Low
	Ethanol	15.8	8.8	19.4	14.5	Low-Medium
	1-Propanol	16.0	6.8	17.4	11.2	Medium
	1-Butanol	16.0	5.7	15.8	9.0	High
	Acetic Acid	14.5	8.0	13.5	8.7	High
Polar Aprotic	Acetone	15.5	10.4	7.0	7.5	High
	Ethyl Acetate	15.8	5.3	7.2	3.5	High
	Tetrahydrofuran (THF)	16.8	5.7	8.0	3.2	High
	Dichloromethane (DCM)	17.0	7.3	7.1	4.3	High
	Chloroform	17.8	3.1	5.7	3.9	High
	Acetonitrile	15.3	18.0	6.1	14.5	Low-Medium
	Dimethylformamide (DMF)	17.4	13.7	11.3	10.7	Medium
	Dimethyl Sulfoxide	18.4	16.4	10.2	12.2	Medium

(DMSO)

Nonpolar	Toluene	18.0	1.4	2.0	8.2	High
Benzene	18.4	0.0	2.0	9.5	Medium-High	
Diethyl Ether	14.5	2.9	5.1	6.9	High	
Cyclohexane	16.8	0.0	0.2	11.9	Medium	
n-Hexane	14.9	0.0	0.0	12.5	Low-Medium	
Carbon Tetrachloride	17.8	0.0	0.6	11.2	Medium	

Note: Solvent HSP values are sourced from established literature and databases[8][9][10]. The qualitative prediction serves as a screening guide and should be confirmed by experimental measurement.

Visualizing Solubility Relationships

The relationship between **2-Phenylcyclohexanol** and various solvents can be visualized in a conceptual Hansen space. Solvents with a smaller distance (R_a) are "closer" to **2-Phenylcyclohexanol** and are thus better solvents.

Caption: Conceptual map of Hansen space showing good (green) and poor (yellow) solvents relative to **2-Phenylcyclohexanol**.

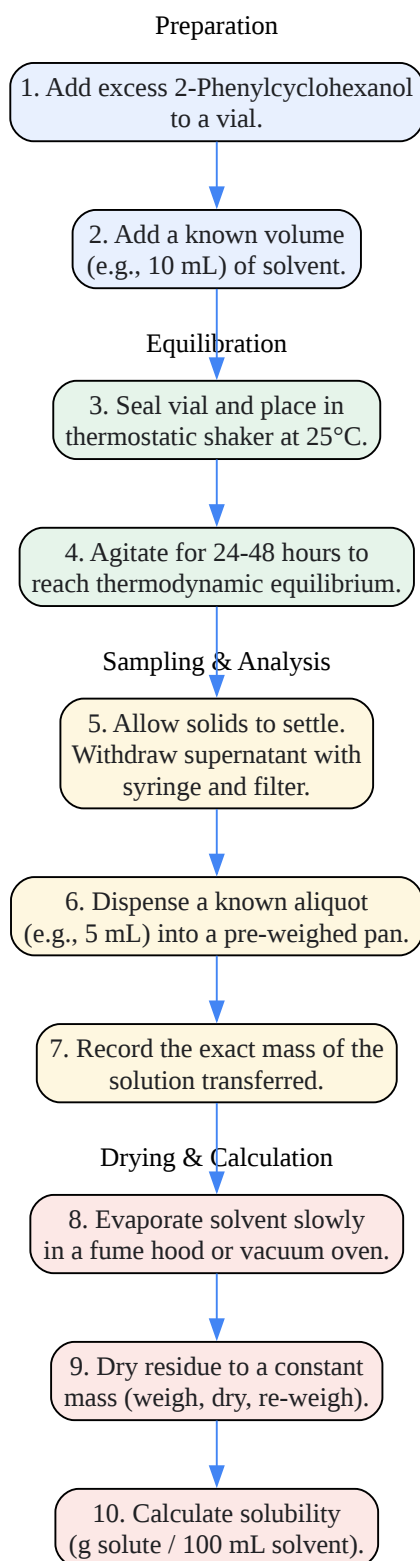
Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a robust, self-validating method for quantifying the solubility of **2-Phenylcyclohexanol**. The gravimetric method is a classic and reliable technique based on the direct measurement of mass[11][12][13].

5.1. Materials and Equipment

- **2-Phenylcyclohexanol** (solute)
- Selected organic solvents (high purity)
- Analytical balance (± 0.1 mg precision)
- Vials with screw caps (e.g., 20 mL scintillation vials)
- Thermostatic shaker or orbital shaker with temperature control
- Syringes (glass, gas-tight) and syringe filters (0.22 μm , solvent-compatible)
- Pre-weighed, labeled glass sample pans or watch glasses
- Vacuum oven or desiccator

5.2. Step-by-Step Methodology



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Caption: Experimental workflow for the gravimetric determination of solubility.

5.3. Detailed Protocol and Causality

- Preparation of Saturated Solution:
 - Action: Add an excess of solid **2-Phenylcyclohexanol** to a vial containing a known volume of the test solvent. An excess is visually confirmed by the presence of undissolved solid at the bottom of the vial.
 - Causality: Adding excess solute is critical to ensure that the solution becomes saturated, meaning it reaches the maximum concentration of dissolved solute at a given temperature. This is the definition of solubility equilibrium.
- Equilibration:
 - Action: Tightly seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate for a prolonged period (24-48 hours).
 - Causality: Constant temperature is essential as solubility is temperature-dependent. Prolonged agitation ensures that the system reaches thermodynamic equilibrium, where the rate of dissolution equals the rate of precipitation. A shorter time might result in an undersaturated solution and an inaccurate, lower solubility value.
- Sampling:
 - Action: Cease agitation and allow the vials to stand undisturbed in the thermostatic bath for several hours for the excess solid to settle. Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter.
 - Causality: The filter removes any suspended microcrystals, which would otherwise be weighed as dissolved solute, leading to an erroneously high solubility measurement. Taking only the supernatant ensures you are analyzing the saturated solution itself.
- Gravimetric Analysis:
 - Action: Dispense a precise aliquot (e.g., 5.00 mL) of the filtered solution into a pre-weighed sample pan. Immediately record the total mass (pan + solution).

- Causality: Knowing the mass of the solution allows for a more accurate calculation of solubility, especially if the density of the saturated solution is unknown.
- Drying to Constant Mass:
 - Action: Carefully evaporate the solvent in a controlled environment (e.g., a vacuum oven at a temperature below the solute's melting point). After initial evaporation, continue to dry the residue for set intervals (e.g., 1 hour), weighing the pan after each interval until two consecutive weighings are identical (e.g., within ± 0.2 mg).
 - Causality: Drying to a constant mass is the self-validating step of this protocol. It provides objective proof that all the volatile solvent has been removed. If drying is incomplete, the residual solvent will add to the final mass, artificially inflating the calculated solubility.
- Calculation:
 - Mass of solute = (Mass of pan + dry residue) - (Mass of empty pan)
 - Mass of solvent = (Mass of pan + solution) - (Mass of pan + dry residue)
 - Solubility (g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

Conclusion

This guide provides a robust framework for understanding and determining the solubility of **2-Phenylcyclohexanol**. By leveraging the predictive power of Hansen Solubility Parameters, researchers can effectively screen and select appropriate solvents, saving significant time and resources. The calculated HSPs suggest that **2-Phenylcyclohexanol** exhibits high solubility in moderately polar solvents like esters (ethyl acetate), ethers (THF), and chlorinated hydrocarbons (DCM, chloroform), as well as some polar aprotic (acetone) and nonpolar aromatic (toluene) solvents. The provided gravimetric protocol offers a reliable method for obtaining precise, quantitative data to validate these predictions and support critical work in synthesis, purification, and formulation.

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